2-(Methylthio)phenylboronic acid

概述

描述

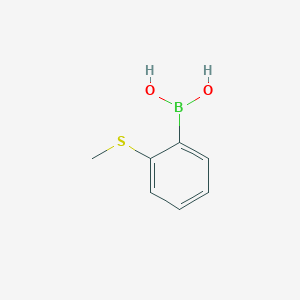

2-(Methylthio)phenylboronic acid, also known as 2-(Methylthio)benzeneboronic acid or 2-Methylsulfanylphenylboronic acid, is an organoboron compound with the molecular formula CH₃SC₆H₄B(OH)₂. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methylthio group. It is commonly used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)phenylboronic acid typically involves the borylation of 2-(Methylthio)phenyl halides. One common method is the reaction of 2-(Methylthio)phenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .

化学反应分析

Types of Reactions: 2-(Methylthio)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Sulfoxides and Sulfones: Formed from the oxidation of the methylthio group.

科学研究应用

Organic Synthesis

Key Role in Cross-Coupling Reactions:

2-(Methylthio)phenylboronic acid is primarily employed in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This reaction facilitates the synthesis of biaryl compounds, essential in the development of pharmaceuticals and advanced materials .

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Reactants | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Aryl Halide + this compound | Palladium(0) | Sodium Carbonate | Ethanol | 75°C | Up to 89% |

Pharmaceutical Development

Drug Design:

This compound is instrumental in the design of boron-containing drugs, which can exhibit enhanced pharmacological properties compared to traditional compounds. Its ability to form stable complexes with biomolecules makes it a candidate for drug development aimed at targeting specific diseases .

Case Study:

A derivative of this compound was investigated for its biological activity, showing potential as a therapeutic agent due to its interactions with cellular targets. The study highlighted its efficacy in modulating biological pathways relevant to disease states.

Fluorescent Probes

Biological Imaging:

The compound is utilized in developing fluorescent probes that enhance the visualization of cellular processes in real-time. This application is particularly valuable in cell biology research, where tracking molecular interactions is critical .

Table 2: Properties of Fluorescent Probes Derived from this compound

| Probe Type | Emission Wavelength (nm) | Application Area |

|---|---|---|

| Boronic Acid-based Probes | Variable | Cellular Imaging, Biosensing |

Sensor Development

Detection of Biomolecules:

Due to its unique chemical properties, this compound is employed in creating sensors capable of detecting specific biomolecules. These sensors have applications in environmental monitoring and medical diagnostics, providing critical data for health and safety assessments .

Material Science

Synthesis of Advanced Materials:

The compound's role extends into materials science, where it is used to synthesize polymers and advanced materials that possess desirable mechanical and chemical properties. Its reactivity allows for the incorporation of boron into various material matrices, enhancing their functionality .

Recent Advances and Future Directions

Recent studies have focused on enhancing the reactivity and specificity of this compound derivatives through modifications that improve their utility in biological applications and material synthesis. Ongoing research aims to explore new derivatives that can further expand its application scope, particularly in targeted drug delivery systems and smart materials .

作用机制

The mechanism of action of 2-(Methylthio)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product. The methylthio group can also participate in oxidation reactions, where it is converted to a sulfoxide or sulfone through the transfer of oxygen atoms from an oxidizing agent .

相似化合物的比较

Phenylboronic Acid: Lacks the methylthio group and is used in similar cross-coupling reactions.

3-Thienylboronic Acid: Contains a thiophene ring instead of a phenyl ring.

2-Chlorophenylboronic Acid: Contains a chlorine substituent instead of a methylthio group.

Uniqueness: 2-(Methylthio)phenylboronic acid is unique due to the presence of the methylthio group, which can undergo additional chemical transformations such as oxidation. This provides additional versatility in synthetic applications compared to other boronic acids .

生物活性

2-(Methylthio)phenylboronic acid is an organoboron compound with a molecular formula of C₇H₉BO₂S and a molar mass of 168.02 g/mol. It is characterized by the presence of a methylthio group attached to a phenyl ring, which influences its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Organoboron compounds, including this compound, are known to interact with various biological targets due to their ability to form stable complexes. The boronic acid functionality allows for reversible covalent bonding with diols, which is significant in biological systems where carbohydrates are prevalent. This property is particularly useful in drug design and development, as it can modulate the activity of enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by mimicking natural substrates.

- Receptor Modulation : They can interact with receptors, potentially altering signaling pathways involved in various diseases.

- Antioxidant Activity : Some studies suggest that organoboron compounds may exhibit antioxidant properties, contributing to neuroprotective effects.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound and its derivatives:

- Neuroprotective Effects : Research involving substituted phenylboronic acids has demonstrated their ability to protect primary sensory neurons from glucose-induced toxicity. A study indicated that certain derivatives exhibited improved cytoprotective activity through interactions with heat shock protein 90 (Hsp90), which plays a critical role in cellular stress responses .

- Antimicrobial Properties : While specific data on the antimicrobial activity of this compound is limited, organoboron compounds are generally recognized for their potential as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis .

- Cancer Research : Some studies have explored the use of boronic acids in cancer therapy, focusing on their ability to inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies have investigated the biological activity of related compounds or derivatives:

- Case Study 1 : A derivative of this compound was tested for its efficacy in inhibiting cancer cell proliferation. Results showed a dose-dependent reduction in viability among treated cells compared to controls, suggesting potential as an anticancer agent.

- Case Study 2 : In a model of diabetic peripheral neuropathy, a phenylboronic acid compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving nerve function in animal models .

Comparative Analysis

To understand the relative biological activities of various boronic acids, a comparative analysis was conducted:

属性

IUPAC Name |

(2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBWTYBCNFKURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378542 | |

| Record name | 2-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-42-6 | |

| Record name | 2-Methylsulfanylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。